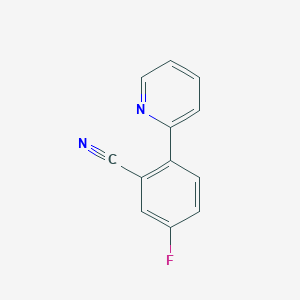![molecular formula C24H34O2S2 B12524451 Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 663910-59-6](/img/structure/B12524451.png)
Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound characterized by its unique structure, which includes phenolic groups and thioether linkages. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon-bromine bond, leading to the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.
Wirkmechanismus
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- exerts its effects involves the interaction of its phenolic and thioether groups with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the thioether linkages can interact with thiol groups in proteins, leading to enzyme inhibition. These interactions are crucial in its applications as a stabilizer and antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is unique due to its thioether linkages, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Eigenschaften
CAS-Nummer |
663910-59-6 |
|---|---|
Molekularformel |
C24H34O2S2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanylethylsulfanyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2S2/c1-15-11-17(23(3,4)5)21(25)19(13-15)27-9-10-28-20-14-16(2)12-18(22(20)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI-Schlüssel |
UUJSMYOPRQAQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
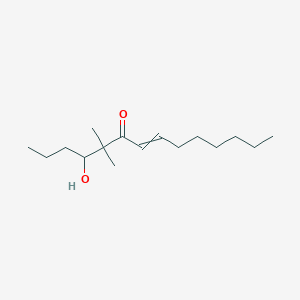

![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
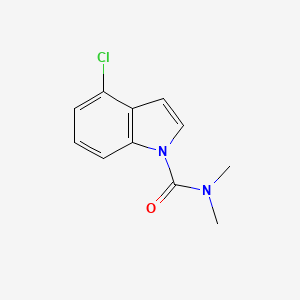
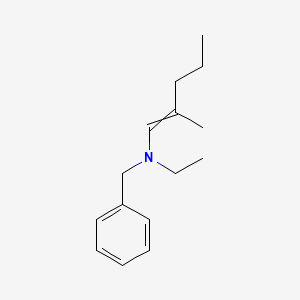
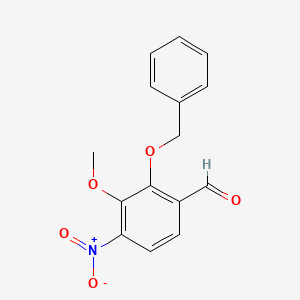

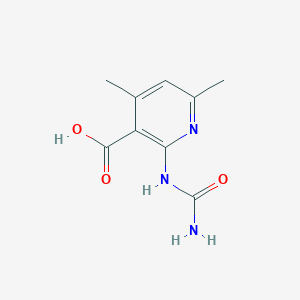
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
